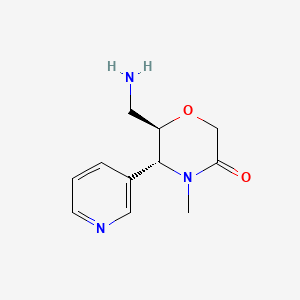![molecular formula C13H7F3N2O2 B2651460 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-90-9](/img/structure/B2651460.png)
3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound featuring an isoxazole ring fused to a pyridine ring, with a phenyl group and a trifluoromethyl group as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.
Cyclization to Form the Pyridine Ring: This step often involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) can optimize the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, often using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KCN in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism of action of 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target proteins. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Phenyl-4-methylisoxazolo[5,4-b]pyridin-6(7H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)isoxazolo[5,4-b]pyridine: Lacks the phenyl group, affecting its reactivity and applications.
3-Phenylisoxazolo[5,4-b]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of both the phenyl and trifluoromethyl groups in 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one makes it unique. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, while the phenyl group contributes to its aromatic character and potential for π-π interactions. These features collectively enhance the compound’s utility in various scientific and industrial applications.
属性
IUPAC Name |
3-phenyl-4-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)8-6-9(19)17-12-10(8)11(18-20-12)7-4-2-1-3-5-7/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYWRSGVYZHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B2651378.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)


![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
![4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651394.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)
